5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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Description
The compound “5-(Difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a thiazole ring, carboxylic acid group, and trifluoromethyl groups . Trifluoromethyl-containing compounds are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such a compound would likely involve the functionalization of the C–F bond in trifluoromethyl-containing compounds . This is a challenging task due to the strength of the C–F bond . Trifluoromethyl ketones (TFMKs) are often used as starting materials for the synthesis of diverse fluorinated compounds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, carboxylic acid group, and trifluoromethyl groups would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the C–F bond in the trifluoromethyl groups . The activation of this bond is a key step in many organic synthesis processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the trifluoromethyl groups could enhance its stability and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO2S/c7-3(8)2-1(4(13)14)12-5(15-2)6(9,10)11/h3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDGHEVQGWDNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)C(F)(F)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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